4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-7-25-19-10-9-17(13-20(19)30-14-23(5,6)22(25)26)24-31(27,28)18-11-15(3)21(29-8-2)16(4)12-18/h9-13,24H,7-8,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBCDQQRJIJDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 446.56 g/mol. The compound features several functional groups: an ethoxy group, a sulfonamide moiety, and an oxazepine ring. These structural elements are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O5S |
| Molecular Weight | 446.56 g/mol |
| CAS Number | 922098-14-4 |
| Purity | Typically ≥ 95% |
The biological activity of sulfonamides typically involves the inhibition of specific enzymes by mimicking natural substrates. For this compound:
- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
- Binding Affinity : The presence of the fluorobenzene moiety may enhance binding affinity to target enzymes.
- Stability : The oxazepine ring contributes to the overall stability and specificity of the interaction.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Potential
Some derivatives of oxazepine compounds have shown promise in anticancer research. The mechanism may involve apoptosis induction in cancer cells through mitochondrial dysfunction or inhibition of specific oncogenic pathways.
Case Studies
- In Vitro Studies : In laboratory settings, compounds similar to 4-ethoxy-N-(5-ethyl...) have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Animal Models : In vivo studies using animal models have indicated that this compound can reduce tumor growth when administered at specific dosages over a defined period.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis Methodologies : Microwave-assisted synthesis has been explored to enhance yields and reduce reaction times.
- Biological Evaluation : Compounds derived from this structure have been tested against various pathogens and cancer cell lines, with varying degrees of success.
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis. Research indicates that derivatives of this compound may exhibit similar mechanisms against various bacterial strains.
-
Neuropharmacology :
- The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurodegenerative diseases. Studies have indicated that compounds targeting the kynurenine pathway can modulate neuroinflammatory responses, which are crucial in conditions like Alzheimer's disease and multiple sclerosis .
-
Cancer Research :
- The oxazepin moiety is of interest due to its potential role in anticancer therapies. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
- In Vitro Studies :
- A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the inhibition of folate synthesis pathways.
- Neuroscience Applications :
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic analysis of key parameters typically evaluated for such comparisons:
Structural Features
The benzo[b][1,4]oxazepin scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. Similar compounds, such as:
- N-substituted benzooxazepines (e.g., derivatives with methoxy or hydroxyl groups replacing ethoxy)
- Sulfonamide-containing analogs (e.g., variations in substituent positions on the benzene ring)
would exhibit differences in molecular geometry (bond lengths, angles, and torsion angles) and packing motifs.
Crystallographic Refinement Consistency
The use of SHELX software (e.g., SHELXL for refinement) ensures high precision in structural parameters, enabling reliable comparisons across analogs. For example:
- Hydrogen-bonding networks : The sulfonamide group’s orientation and participation in intermolecular interactions (e.g., with water or protein residues) can be compared using SHELX-refined coordinates.
- Thermal motion parameters (B-factors) : Higher B-factors in the ethyl or dimethyl groups might indicate conformational flexibility, a feature critical for structure-activity relationships (SAR).
Hypothetical Data Table for Comparison
The table below illustrates parameters that would typically be analyzed for this compound and analogs (hypothetical data for demonstration):
| Parameter | 4-ethoxy-N-...benzenesulfonamide | Methoxy Analog | Hydroxyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 488.58 | 460.52 | 446.49 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Hydrogen Bonds | 4 | 3 | 5 |
| ClogP | 3.2 | 2.8 | 1.5 |
| B-factor (Ų) | 12.4 (ethyl group) | 10.1 | 15.6 |
Notes:
- ClogP : Calculated partition coefficient (lipophilicity) differences reflect substituent polarity.
- Hydrogen bonds : The hydroxyl analog’s increased hydrogen-bond capacity could enhance solubility or target affinity.
Functional Implications
- Bioactivity : Ethoxy and methyl groups may enhance membrane permeability compared to polar hydroxyl analogs.
- Thermodynamic Stability : Dimethyl substituents on the oxazepine ring likely reduce ring puckering, improving metabolic stability .
Q & A
Q. How should researchers design experiments to optimize the compound’s selectivity for SYK kinase over related kinases?
- Methodological Answer :
- Kinase panel screening : Test against a panel of 50–100 kinases (e.g., JAK, BTK) to identify off-target hits.
- ATP-binding competition : Use surface plasmon resonance (SPR) to measure Kd values in the presence/absence of ATP analogs.
- Mutagenesis studies : Engineer SYK mutants (e.g., gatekeeper residues) to pinpoint binding determinants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
